Welcome to the BenchChem Online Store!
molecular formula C11H11NO5 B8521692 4-(4-Methyl-3-nitrophenyl)-4-oxobutanoic acid

4-(4-Methyl-3-nitrophenyl)-4-oxobutanoic acid

Cat. No. B8521692
M. Wt: 237.21 g/mol
InChI Key: SXLUJJIAWBZHNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09193744B2

Procedure details

HNO3 (65%) (2300 mL) was cooled to about 0° C. Fuming HNO3 (5700 mL) was carefully added maintaining an internal temperature of less than 15° C. The solution was cooled to about −5° C. and H2SO4 (800 mL) was added maintaining an internal temperature of less than 5° C. After cooling to about −8° C., 4-oxo-4-(p-tolyl)butanoic acid (72) (4000 g, 20.8 mol) was added portionwise maintaining the temperature below about 0° C. After completion of addition the mixture was allowed to warm to about 15-17° C. The solution was poured onto crushed ice with stirring. After about 2 h at rt, the solid was collected by filtration washing with water (3×10 L) and then dried to afford 4-(4-methyl-3-nitrophenyl)-4-oxobutanoic acid (73) (3400 g, 69% yield). 1H NMR (300 MHz, DMSO): δ 8.46 (s, 1H), 8.20 (d, J=8.4 Hz, 1H), 7.64 (d, J=8.0 Hz, 1H), 3.25 (m, 2H), 2.62 (m, 2H), 2.60 (s, 3H).
Name
Quantity
2300 mL
Type
reactant
Reaction Step One
Name
Quantity
5700 mL
Type
reactant
Reaction Step Two
Quantity
4000 g
Type
reactant
Reaction Step Three
Name
Quantity
800 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])(O)=[O:2].[O:5]=[C:6]([C:12]1[CH:17]=[CH:16][C:15]([CH3:18])=[CH:14][CH:13]=1)[CH2:7][CH2:8][C:9]([OH:11])=[O:10]>OS(O)(=O)=O>[CH3:18][C:15]1[CH:14]=[CH:13][C:12]([C:6](=[O:5])[CH2:7][CH2:8][C:9]([OH:11])=[O:10])=[CH:17][C:16]=1[N+:1]([O-:4])=[O:2]

Inputs

Step One
Name
Quantity
2300 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Two
Name
Quantity
5700 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Three
Name
Quantity
4000 g
Type
reactant
Smiles
O=C(CCC(=O)O)C1=CC=C(C=C1)C
Step Four
Name
Quantity
800 mL
Type
solvent
Smiles
OS(=O)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining an internal temperature of less than 15° C
TEMPERATURE
Type
TEMPERATURE
Details
maintaining an internal temperature of less than 5° C
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to about −8° C.
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature below about 0° C
ADDITION
Type
ADDITION
Details
After completion of addition the mixture
TEMPERATURE
Type
TEMPERATURE
Details
to warm to about 15-17° C
ADDITION
Type
ADDITION
Details
The solution was poured
CUSTOM
Type
CUSTOM
Details
onto crushed ice
FILTRATION
Type
FILTRATION
Details
the solid was collected by filtration
WASH
Type
WASH
Details
washing with water (3×10 L)
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC1=C(C=C(C=C1)C(CCC(=O)O)=O)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 3400 g
YIELD: PERCENTYIELD 69%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.